1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide
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Overview
Description
1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
The synthesis of 1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride in the presence of a base like pyridine.
Attachment of the Oxolane Ring: The oxolane ring is incorporated through nucleophilic substitution reactions, often using oxirane derivatives under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles like amines or thiols replace the oxygen atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to drive the reactions to completion.
Scientific Research Applications
1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar compounds to 1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide include other pyrrolidine carboxamides and benzoyl derivatives. Compared to these compounds, this compound is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. Examples of similar compounds include:
1-benzoyl-N-propylpyrrolidine-2-carboxamide: Lacks the oxolane ring, resulting in different reactivity and biological activity.
N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide: Lacks the benzoyl group, affecting its binding affinity and mechanism of action.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-15(17-11-7-13-24-17)20-18(22)16-10-6-12-21(16)19(23)14-8-4-3-5-9-14/h3-5,8-9,15-17H,2,6-7,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHDCSYBOJGUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCO1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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